((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate

Catalog No.
S15351764
CAS No.
M.F
C9H6Cl2N2S2
M. Wt
277.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethan...

Product Name

((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate

IUPAC Name

(2,6-dichlorophenyl)sulfanylmethyl N-cyanomethanimidothioate

Molecular Formula

C9H6Cl2N2S2

Molecular Weight

277.2 g/mol

InChI

InChI=1S/C9H6Cl2N2S2/c10-7-2-1-3-8(11)9(7)15-6-14-5-13-4-12/h1-3,5H,6H2

InChI Key

GTJJRTDGPQAXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCSC=NC#N)Cl

((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a thioether linkage, and a cyanomethanimidothioate moiety. This compound belongs to the class of thioesters and is notable for its potential applications in medicinal chemistry and agricultural chemistry due to its biological activities.

The chemical behavior of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate can be explored through various reactions:

  • Nucleophilic Substitution: The thioether bond can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom or the carbon atom bonded to it.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to yield corresponding thiols and amines.
  • Condensation Reactions: The presence of the cyanomethanimidothioate group allows for potential condensation reactions with aldehydes or ketones.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in biological systems.

((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate exhibits various biological activities that make it a subject of research in pharmacology:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Inhibitory Effects: It may inhibit specific enzymes involved in metabolic pathways, which can be useful in drug design.
  • Potential Anticancer Activity: Some derivatives of similar compounds have shown promise in anticancer assays, indicating that ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate could be investigated further for similar effects.

The synthesis of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate can be achieved through several methods:

  • Thioether Formation: The reaction between 2,6-dichlorophenyl thiol and a suitable alkyl halide can yield the thioether component.
  • Cyanomethanimidothioate Synthesis: This can be synthesized from cyanoacetic acid derivatives reacting with amines under acidic conditions.
  • Coupling Reactions: Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the final product through amide bond formation.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor biological activity.

((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
  • Agricultural Chemistry: The compound may also serve as a pesticide or herbicide due to its structural features that could interact with biological systems in plants and pests.
  • Chemical Research: It can be used as a building block in organic synthesis for developing more complex molecules.

Interaction studies are crucial for understanding how ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate interacts with biological targets:

  • Enzyme Inhibition Assays: These assays help determine the efficacy of the compound as an inhibitor of specific enzymes related to disease pathways.
  • Binding Studies: Investigating how this compound binds to proteins or receptors can provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,6-DichlorobenzamideContains dichlorobenzene moietyKnown for analgesic properties
N-(2,6-Dichlorophenyl)acetamideAcetamide derivativeExhibits anti-inflammatory effects
2-(2,6-Dichlorophenyl)thiazoleThiazole ring structureShows antifungal activity

The uniqueness of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate lies in its thioether linkage combined with the cyanomethanimidothioate group, which may enhance its biological activity compared to these similar compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

275.9349459 g/mol

Monoisotopic Mass

275.9349459 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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